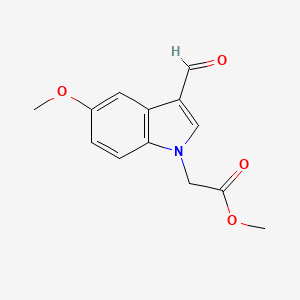
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
Descripción general
Descripción
“(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the CAS Number: 1006376-60-8 . It is a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
Synthesis Analysis
The efficient asymmetric production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) was successfully achieved in a developed choline acetate/lysine (ChAc/Lys)-containing medium . A ketoreductase (KRED) KR-01 was screened to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol . The bioreduction procedure was performed at a substrate concentration of 500 g/L, giving a near 100% conversion with >99.9% ee .Molecular Structure Analysis
The IUPAC name of this compound is (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The Inchi Code is 1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 .Chemical Reactions Analysis
The compound is manufactured via a chemical route . An inventory of KREDs from the Chryseobacterium sp. CA49 was rescreened, and ChKRED20 was found to catalyse the stereoselective reduction of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.59 . It is stored at ambient temperature and is in liquid form .Aplicaciones Científicas De Investigación
Enzymatic Synthesis Process
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate in the synthesis of Ticagrelor, a medication for acute coronary syndromes. The enzymatic process involves the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol using ketoreductase (KRED) KR-01. This process yields a near 100% conversion with >99.9% enantiomeric excess (ee). It's environmentally friendly, exhibiting high productivity and a space-time yield of 145.8 mmol/L/h, showing promise for industrial applications (Guo et al., 2017).
Enhanced Alcohol Dehydrogenase Activity
Alcohol dehydrogenase LkADH was engineered to improve activity and substrate tolerance for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. Mutations introduced steric hindrance or π-π interactions, resulting in a variant with 17.2-fold improvement in catalytic efficiency. This variant could fully reduce 600 g/L 2-chloro-1-(3,4-difluorophenyl)ethenone in 12 hours with >99.5% ee, the highest space-time yield reported (Ye et al., 2023).
Mutation of Ketoreductase for Enhanced Production
Mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, critical for Ticagrelor manufacturing. The mutant L205A demonstrated a specific activity ten times that of the wild type, with an increased half-life at 50 °C and higher kcat/Km, leading to enantiopure (S)-CFPL with an isolated yield of 95% (Zhao et al., 2017).
Catalytic Applications
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol's synthesis was explored using various catalytic processes, demonstrating its significance as an intermediate in pharmaceutical production. Different microbial and enzymatic methods, including the use of Candida ontarioensis and other bacterial strains, were investigated for efficient synthesis with high enantiomeric excess and yield. These studies highlight the compound's role in developing efficient, sustainable, and high-yielding processes for pharmaceutical intermediates (Ni et al., 2012; Miao et al., 2019; Xia et al., 2012).
Kinetic Studies and Other Applications
Additional research includes kinetic studies of related compounds and their applications in various fields, such as environmental science, indicating the broader relevance of this chemical structure in scientific research (Nie et al., 2014).
Safety And Hazards
Direcciones Futuras
The development of a biocatalytic process to (S)-CFPL is underway . The use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes, in the highly enantiospecific reduction of prochiral ketones is being reviewed . The application of sophisticated protein engineering and enzyme immobilisation techniques to increase industrial viability are being discussed .
Propiedades
IUPAC Name |
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOLLNVCYSUXCP-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCl)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649589 | |
| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | |
CAS RN |
1006376-60-8 | |
| Record name | (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using biocatalytic processes for the production of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol?
A1: Biocatalytic processes, particularly those employing ketoreductases (KREDs), offer several benefits for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol:
- High enantioselectivity: KREDs exhibit exceptional selectivity, yielding the desired (S)-enantiomer with high enantiomeric excess (ee) exceeding 99.9% [, ]. This is crucial as the biological activity of chiral molecules often resides in a specific enantiomer.
- Mild reaction conditions: Enzymatic reactions typically operate under mild conditions (e.g., ambient temperature, neutral pH), minimizing the formation of unwanted by-products and simplifying downstream purification [].
- Environmentally friendly: Biocatalytic processes are inherently greener compared to traditional chemical synthesis routes, utilizing renewable catalysts and reducing the generation of hazardous waste [].
Q2: How can the activity of alcohol dehydrogenases be enhanced for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol?
A: Researchers have successfully enhanced the activity and substrate tolerance of alcohol dehydrogenase LkADH for producing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol through a strategy called "aromatic residue scanning" []. This involves:
- Identifying potential plasticity sites: Five potential hotspots within the enzyme's structure were pinpointed for mutagenesis [].
- Introducing aromatic residues: These sites were randomly mutated using tyrosine, tryptophan, and phenylalanine to introduce steric hindrance or π-π interactions, potentially influencing substrate binding and catalytic activity [].
Q3: What novel approaches are being explored for sustainable bioproduction of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol?
A: Research highlights the use of bio-based Deep Eutectic Solvents (DESs) as promising eco-friendly alternatives for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol production []. Notably, a choline acetate/lysine (ChAc/Lys) DES system demonstrated improved bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol []. Key advantages include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





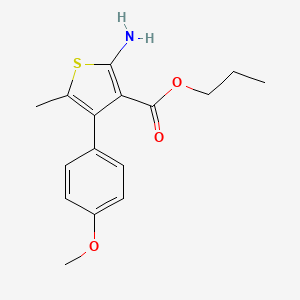
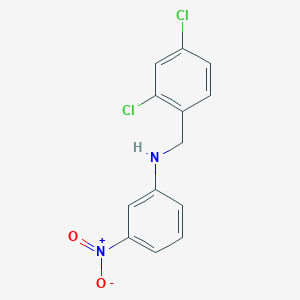
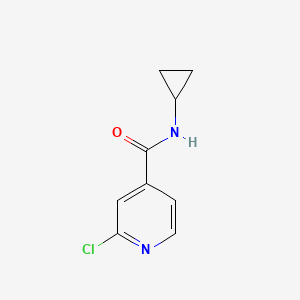

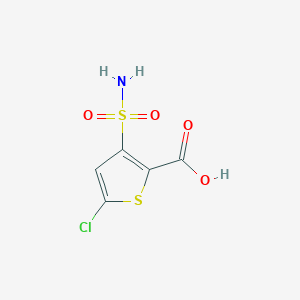
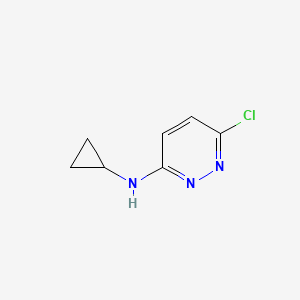
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370580.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1370581.png)

![[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1370587.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)
